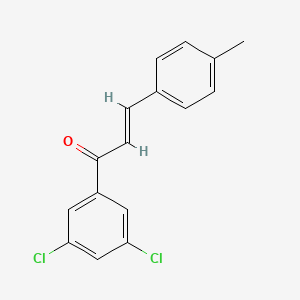
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 1,3-DCPP, is an organic compound with a unique structure and properties. It is a colorless liquid, soluble in most organic solvents, and is of interest to scientists and researchers due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structures : Chalcone derivatives, including those similar to 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. Their crystal structures were characterized through techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction, highlighting intermolecular interactions and molecular geometries (Salian et al., 2018).
Molecular Structure and Spectroscopy : Detailed study of molecular structure, vibrational wavenumbers, and crystal structure using techniques like FT-IR spectrum analysis, HF and DFT methods. This research also delves into the stability of molecules through hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Optical and Electronic Properties
Hyperpolarizability and Electronic Structure : Investigations into the first hyperpolarizability and electronic structure of chalcone derivatives, finding applications in nonlinear optics. These studies utilize computational methods like HF and DFT, providing insights into charge transfer within the molecule (Najiya et al., 2014).
Optoelectronic and Charge Transport Properties : Chalcone derivatives exhibit notable optoelectronic properties and charge transport capabilities, making them potential candidates for use in semiconductor devices. The synthesis and characterization of these compounds involve various spectroscopic techniques and quantum chemical calculations (Shkir et al., 2019).
Potential Applications
Fluorescence Conversion in Organic Charge Transfer Cocrystals : Chalcone derivatives, when used in charge-transfer cocrystals, exhibit significant fluorescence shifts due to charge-transfer interactions. This makes them suitable for applications in opto-electronic materials (Zhao et al., 2017).
Antimicrobial Activity : Some chalcone derivatives have been found to possess moderate antimicrobial activity against selected pathogens, indicating potential in the development of antimicrobial agents (Sadgir et al., 2020).
properties
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-10H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWNTKBIFPDOA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




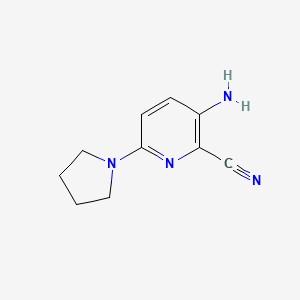
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)
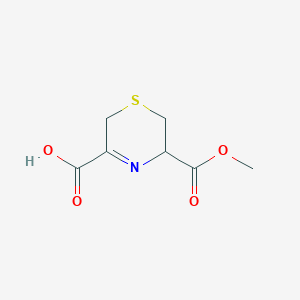

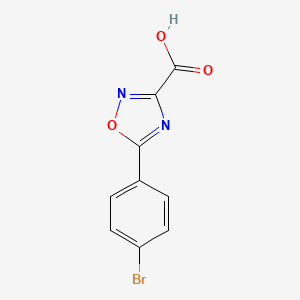
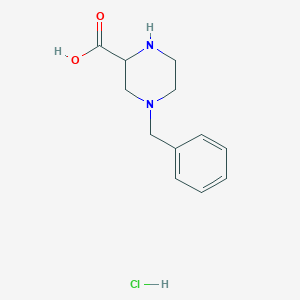
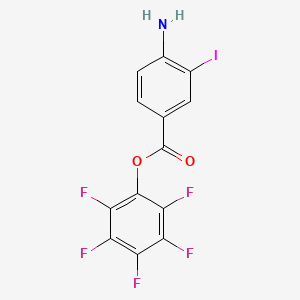

![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)
